molecular formula C12H15ClN2O3 B14767004 Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate

Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate

Cat. No.: B14767004
M. Wt: 270.71 g/mol
InChI Key: IHIOGYQUXIAYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a hydrazinylidene group attached to an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate typically involves the reaction of p-anisidine with ethyl 2-chloroacetoacetate. The process begins with the addition of water to p-anisidine at room temperature, followed by the addition of concentrated hydrochloric acid. The mixture is then cooled to 10°C. This reaction forms the intermediate, which is further reacted with ethyl 2-chloroacetoacetate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate
  • Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate
  • Ethyl 2-chloro-2-[(2-hydroxyphenyl)hydrazinylidene]acetate

Uniqueness

Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O3/c1-4-18-12(16)11(13)15-14-9-7-8(2)5-6-10(9)17-3/h5-7,14H,4H2,1-3H3

InChI Key

IHIOGYQUXIAYMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)C)OC)Cl

Origin of Product

United States

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